2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide
Overview
Description
2-(1-adamantyl)-N-{[1-(cyclopropylcarbonyl)piperidin-3-yl]methyl}acetamide is a useful research compound. Its molecular formula is C22H34N2O2 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.262028332 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Insights
- Adamantane derivatives, including N-(1-adamantyl)acetamide, are foundational compounds in synthesizing biologically active aminoadamantanes with antimicrobial and antiviral activity. These derivatives have been used in treating influenza, herpes, and pneumonia, showcasing their importance in medicinal chemistry (Khusnutdinov et al., 2011).
- Studies on adamantyl-substituted ureas revealed their role as inhibitors of soluble epoxide hydrolase (sEH), offering insights into their pharmacokinetic improvements and potential in reducing inflammatory pain, indicating their versatility in drug development (Rose et al., 2010).
- Research into adamantane-containing compounds extends to their anti-proliferative and antimicrobial activities. For example, novel adamantane derivatives have shown significant activities against various human tumor cell lines and pathogens, highlighting their potential in cancer and infectious disease therapy (Al-Mutairi et al., 2019).
Biological Activities and Applications
- Adamantane-based compounds have been explored for their antiviral activities, particularly against influenza virus A, with some derivatives showing higher potency than traditional antiviral drugs like amantadine and rimantadine. This research underscores the importance of adamantane derivatives in developing new antiviral agents (Setaki et al., 2006).
- The discovery of N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives as T-type calcium channel inhibitors illustrates another therapeutic avenue for adamantane derivatives, showing potential in treating hypertension through in vivo studies in rats (Giordanetto et al., 2011).
- Additionally, adamantane-based ester derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities, further broadening the scope of adamantane applications in therapeutic interventions (Kumar et al., 2015).
Properties
IUPAC Name |
2-(1-adamantyl)-N-[[1-(cyclopropanecarbonyl)piperidin-3-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O2/c25-20(12-22-9-16-6-17(10-22)8-18(7-16)11-22)23-13-15-2-1-5-24(14-15)21(26)19-3-4-19/h15-19H,1-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFFTNQIMZPQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)CNC(=O)CC34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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